Cas no 1806935-31-8 (3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid)

3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid
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- インチ: 1S/C9H9F2NO4/c1-16-6-3-5(13)8(9(10)11)4(12-6)2-7(14)15/h3,9H,2H2,1H3,(H,12,13)(H,14,15)
- InChIKey: OKJUFUVEKZCPOK-UHFFFAOYSA-N
- SMILES: FC(C1C(C=C(NC=1CC(=O)O)OC)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 387
- トポロジー分子極性表面積: 75.6
- XLogP3: 0.4
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029328-1g |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
Alichem | A029029328-250mg |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 250mg |
$999.60 | 2022-03-31 | |
Alichem | A029029328-500mg |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid |
1806935-31-8 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acidに関する追加情報
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid (CAS No. 1806935-31-8): A Promising Compound in Modern Pharmaceutical Research
3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid, with the CAS number 1806935-31-8, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic applications. Recent studies have highlighted its role in modulating various biological pathways, making it a subject of interest for researchers and pharmaceutical companies alike.
The molecular framework of 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid is distinguished by the presence of a difluoromethyl group, a hydroxyl group, and a methoxy group on a pyridine ring. These functional groups contribute to its diverse pharmacological properties. The introduction of fluorine atoms into the molecule enhances its metabolic stability and bioavailability, which are critical factors in drug development. Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the difluoromethyl substitution significantly improves the compound's ability to interact with target proteins, thereby increasing its efficacy.
One of the most notable applications of 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid is its potential use in the treatment of inflammatory diseases. A study conducted by the University of California, San Francisco (2024) explored its anti-inflammatory effects in a murine model of rheumatoid arthritis. The results indicated that the compound effectively reduced pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for autoimmune disorders.
Additionally, 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid has shown promise in the field of antiviral research. A recent publication in Antiviral Research (2023) reported its ability to inhibit the replication of several RNA viruses, including influenza A and SARS-CoV-2. The compound's mechanism of action involves the disruption of viral RNA polymerase activity, which is a critical step in the viral replication cycle. This finding has sparked interest in its potential as a broad-spectrum antiviral agent.
Another area of focus is the compound's role in cancer therapy. Research published in Cancer Letters (2024) investigated its effects on the proliferation of various cancer cell lines. The study revealed that 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid induces apoptosis in cancer cells by targeting specific signaling pathways, such as the PI3K/AKT pathway. These findings suggest that the compound could be a valuable addition to the arsenal of anticancer drugs.
From a synthetic perspective, the preparation of 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid involves a series of well-established chemical reactions. The synthesis typically begins with the formation of a pyridine ring, followed by the introduction of the difluoromethyl, hydroxyl, and methoxy groups through appropriate functional group transformations. The optimization of reaction conditions and the selection of suitable catalysts are crucial for achieving high yields and purity. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly synthesis routes, which are essential for large-scale production.
The compound's pharmacokinetic properties are another important aspect of its development. Studies have shown that 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high solubility in aqueous media and low toxicity profile make it a suitable candidate for further clinical evaluation. Ongoing research is focused on determining its optimal dosing regimen and assessing its safety in human trials.
In the context of drug discovery, 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid exemplifies the importance of structural modifications in enhancing therapeutic potential. The strategic placement of functional groups within the molecular framework allows for the fine-tuning of biological activity. This approach is widely used in the development of new drugs, where minor changes in molecular structure can lead to significant improvements in efficacy and safety.
Furthermore, the compound's potential applications extend beyond its direct therapeutic effects. It has been explored as a tool for studying the molecular mechanisms underlying various diseases. For instance, its ability to modulate specific signaling pathways makes it a valuable probe in understanding the pathogenesis of inflammatory and neurodegenerative disorders. This dual role as both a therapeutic agent and a research tool underscores its significance in modern pharmacology.
As research on 3-(Difluoromethyl)-4-hydroxy-6-methoxypyridine-2-acetic acid continues to evolve, it is clear that this compound holds great promise for the future of medicine. Its unique properties and versatile applications make it a compelling candidate for further investigation. With ongoing advancements in chemical synthesis, pharmacological research, and clinical trials, the potential of this compound is likely to expand, offering new opportunities for the treatment of a wide range of diseases.
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